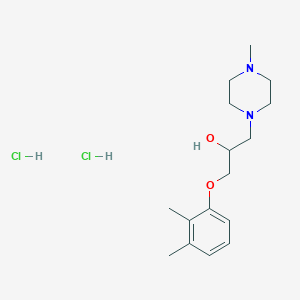![molecular formula C19H29N3O2 B2367966 (E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411327-74-5](/img/structure/B2367966.png)
(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound can also reduce oxidative stress and improve mitochondrial function. Additionally, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide in lab experiments is its selectivity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on (E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide. One area of interest is its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound could be studied further for its potential anti-cancer properties. Finally, researchers could investigate the potential of this compound in combination with other drugs for the treatment of inflammatory diseases.
Synthesis Methods
(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide is synthesized through a multi-step process that involves the reaction of 4-benzylmorpholine with ethyl bromoacetate, followed by the reaction of the resulting product with 4,4-dimethylaminobutyric acid. The final step involves the dehydration of the product to form this compound.
Scientific Research Applications
(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-21(2)12-6-9-19(23)20-11-10-18-16-22(13-14-24-18)15-17-7-4-3-5-8-17/h3-9,18H,10-16H2,1-2H3,(H,20,23)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDEUCUOPPXHA-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2367883.png)
![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)



![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2367901.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)
